molecular formula C14H16ClN5O4 B178498 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide CAS No. 152918-47-3

1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide

Cat. No. B178498
M. Wt: 353.76 g/mol
InChI Key: VXKQFHVZIXOPJH-LOKDSWTASA-N
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Description

Purine derivatives, such as 1-(6-Chloro-9H-purin-9-yl)-1,3-propanediol , are a class of molecules that have a wide range of biological activities. They are often used in the development of pharmaceuticals .


Synthesis Analysis

The synthesis of purine derivatives often involves complex multi-step processes. For example, the synthesis of similar purine acyclonucleosides has been described in a paper . The process involves the reaction of diverse carboxylic acids with pyrimidine and/or purine nucleobases .


Molecular Structure Analysis

The molecular structure of purine derivatives can be quite complex. For instance, the molecular formula of 1-(6-Chloro-9H-purin-9-yl)-1,3-propanediol is C8H9ClN4O2 .


Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions. A paper describes a one-pot N-acylation of nucleobases via carboxylic acids using cyanuric chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of purine derivatives depend on their specific structure. For example, the average mass of 1-(6-Chloro-9H-purin-9-yl)-1,3-propanediol is 228.636 Da .

Future Directions

The future directions in the field of purine derivatives are likely to involve the development of new synthesis methods and the exploration of new biological activities. A patent describes a process for preparing a chloropurine compound, which could be used as an intermediate in the manufacture of abacavir, a drug used in the treatment of HIV .

properties

IUPAC Name

(3aR,4R,6S,6aS)-4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O4/c1-14(2)23-7-8(12(21)16-3)22-13(9(7)24-14)20-5-19-6-10(15)17-4-18-11(6)20/h4-5,7-9,13H,1-3H3,(H,16,21)/t7-,8+,9-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKQFHVZIXOPJH-LOKDSWTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)NC)N3C=NC4=C3N=CN=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)NC)N3C=NC4=C3N=CN=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439431
Record name (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N,2,2-trimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide

CAS RN

152918-47-3
Record name (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N,2,2-trimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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